molecular formula C11H16N2O B1372672 2-Methyl-5-morpholinoaniline CAS No. 1007211-91-7

2-Methyl-5-morpholinoaniline

Cat. No. B1372672
M. Wt: 192.26 g/mol
InChI Key: IUAGWHGZKMGPOR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The empirical formula of 2-Methyl-5-morpholinoaniline is C11H16N2O . The molecular structure of this compound was determined by single-crystal X-ray diffraction .

Scientific Research Applications

Application in Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Application Summary : “2-Methyl-5-morpholinoaniline” is used in the synthesis of a series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides, which have been screened for their in vitro antibacterial properties .
  • Methods of Application : The preparation of N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides has been carried out by a synthetic sequence . Unfortunately, the exact experimental procedures and technical details were not provided in the search results .
  • Results : The compounds synthesized exhibited significant antibacterial activity. For instance, compound 8d showed superior activity against Enterobacter aerogenes with an MIC value of 114±0.48 µg/mL, and compound 8l was most potent against Bacillus subtilis with an MIC of 75±0.81 µg/mL .

Application in Drug Synthesis

  • Field : Medicinal Chemistry
  • Application Summary : “2-Methyl-5-morpholinoaniline” is used in the synthesis of momelotinib, an orally bioavailable small-molecule inhibitor of JAK1/2, which is currently being evaluated in phase 3 clinical trials for the treatment of myelofibrosis .
  • Methods of Application : The synthesis of momelotinib involves a nucleophilic addition reaction between the starting material, 4-morpholinoaniline, and cyanamide to give the 1-(4-morpholinophenyl)guanidine . The desired compound momelotinib was acquired by an amidation reaction .
  • Results : The overall yield of momelotinib was 66% based on methyl 4-acetylbenzoate . This improved synthetic route employed 4-morpholinoaniline and methyl 4-acetylbenzoate .

Safety And Hazards

While specific safety data for 2-Methyl-5-morpholinoaniline is not available, similar compounds like 2-Morpholinoaniline have safety data sheets available. These compounds may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

2-methyl-5-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-2-3-10(8-11(9)12)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAGWHGZKMGPOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-morpholinoaniline

Synthesis routes and methods

Procedure details

To a methanol solution (10 ml) of 4-(4-methyl-3-nitro-phenyl)-morpholine (22 mg) obtained in Step A, zinc (65 mg) and ammonium chloride (16 mg) were added, followed by stirring at room temperature for 3 hours. After filtration through Celite, the solvent was distilled off under reduced pressure, followed by purification by silica gel column chromatography (dichloromethane/methanol=30/1), to obtain the desired compound as a colorless solid (17 mg, 90%).
Quantity
22 mg
Type
reactant
Reaction Step One
Quantity
16 mg
Type
reactant
Reaction Step One
Name
Quantity
65 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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